(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine
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Overview
Description
(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine is an organic compound belonging to the class of carbazoles Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in various substituted carbazole derivatives.
Scientific Research Applications
(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. Specific pathways involved may include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine: This compound shares a similar carbazole core but differs in the substituent groups attached to the nitrogen atom.
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound is a precursor in the synthesis of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine and has similar chemical properties.
Uniqueness
This compound is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activities. This differentiates it from other carbazole derivatives that may lack the hydrazine group and, consequently, the same range of chemical and biological properties.
Properties
CAS No. |
887593-22-8 |
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Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
(9-ethylcarbazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C15H17N3/c1-2-18-14-6-4-3-5-12(14)13-9-11(10-17-16)7-8-15(13)18/h3-9,17H,2,10,16H2,1H3 |
InChI Key |
YVCUCKHGEDBSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNN)C3=CC=CC=C31 |
Origin of Product |
United States |
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